N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Description

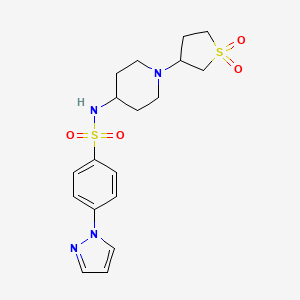

This compound features a benzenesulfonamide core substituted with a pyrazole moiety at the 4-position. The sulfonamide nitrogen is linked to a piperidin-4-yl group, which is further substituted at the 1-position with a 1,1-dioxidotetrahydrothiophen-3-yl ring.

Properties

IUPAC Name |

N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-4-pyrazol-1-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O4S2/c23-27(24)13-8-17(14-27)21-11-6-15(7-12-21)20-28(25,26)18-4-2-16(3-5-18)22-10-1-9-19-22/h1-5,9-10,15,17,20H,6-8,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWWZBKKQCFWLRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)C4CCS(=O)(=O)C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of the target compound with analogs from the evidence:

Key Observations

Sulfonamide vs. Carboxamide/Carbonyl Backbones: The target compound and the chromenone-containing analog share a benzenesulfonamide core, which often confers strong hydrogen-bonding capabilities for target binding. In contrast, analogs from utilize carboxamide or carbonyl backbones, which may alter pharmacokinetic properties like membrane permeability .

Heterocyclic Substituents: The pyrazole ring in the target compound is simpler compared to the pyrazolo[3,4-d]pyrimidine in the chromenone analog . The latter’s extended π-system and fluorophenyl groups likely enhance binding affinity to hydrophobic kinase pockets.

Biological Implications: Chromenone-containing analogs (e.g., Example 53 in ) are associated with kinase inhibition due to their structural resemblance to ATP-competitive inhibitors . The target compound’s lack of a chromenone or pyrimidine moiety suggests divergent target selectivity. Piperidine/piperazine derivatives (common in all compounds) are frequently employed in CNS-targeted drugs, though specific target data remain speculative without experimental validation .

Research Findings and Limitations

- Synthetic Feasibility: The chromenone analog was synthesized in 28% yield via Suzuki coupling, suggesting that similar methods could apply to the target compound. However, the tetrahydrothiophene dioxide group may introduce synthetic challenges in regioselective oxidation.

- Thermal Stability: The chromenone analog has a melting point of 175–178°C , indicative of crystalline stability, whereas data for the target compound are unavailable.

- Data Gaps : Pharmacokinetic, toxicity, and target-binding data for all compounds are absent in the provided evidence, limiting mechanistic comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.